methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate
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Overview
Description
Methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of aromatic esters This compound is characterized by the presence of a chloro group, a nitrophenyl group, and an acetylamino group attached to a benzoate ester
Preparation Methods
The synthesis of methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Acetylation: The addition of an acetyl group to the nitrophenyl compound.
Esterification: The formation of the ester linkage.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the chloro and acetylamino groups can interact with enzymes and receptors. These interactions can modulate biological pathways and result in various effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:
Methyl 2-chloro-5-{[(2-aminophenyl)acetyl]amino}benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 2-chloro-5-{[(2-nitrophenyl)acetyl]amino}benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-chloro-5-[[2-(2-nitrophenyl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-24-16(21)12-9-11(6-7-13(12)17)18-15(20)8-10-4-2-3-5-14(10)19(22)23/h2-7,9H,8H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZIJCDGTUUFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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